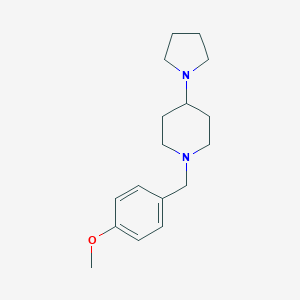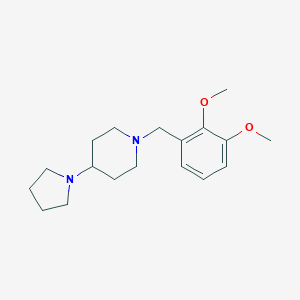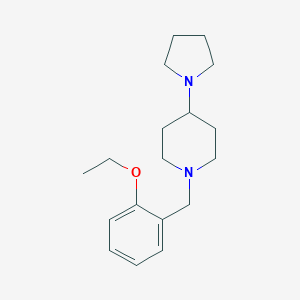![molecular formula C25H35N3O3 B247024 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247024.png)
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine (PBTP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine acts as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. It also has affinity for the serotonin 5-HT2A and 5-HT2C receptors. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine's mechanism of action is believed to involve the modulation of dopamine and serotonin neurotransmission.
Biochemical and Physiological Effects:
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been shown to increase dopamine and serotonin levels in the brain. It also increases the release of acetylcholine, norepinephrine, and histamine. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been found to improve cognitive function, reduce anxiety and depression, and enhance motor function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine also has a long half-life, which allows for extended experiments. However, 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has some limitations as well. It is not water-soluble and requires organic solvents for administration. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine also has a narrow therapeutic window, which can make dosing difficult.
Orientations Futures
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has several potential future directions for research. It could be investigated as a potential treatment for other neurological disorders such as schizophrenia and bipolar disorder. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine's mechanism of action could also be further elucidated to better understand its effects on neurotransmission. Additionally, 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine could be modified to improve its solubility and therapeutic window.
Conclusion:
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine is a promising chemical compound with potential therapeutic applications in various medical conditions. Its mechanism of action involves the modulation of dopamine and serotonin neurotransmission. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been found to improve cognitive function, reduce anxiety and depression, and enhance motor function in animal models. While 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has some limitations, it has several potential future directions for research.
Méthodes De Synthèse
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine can be synthesized by the reaction of 1-benzyl-4-piperidone with 2,3,4-trimethoxybenzylamine in the presence of sodium borohydride. The reaction yields 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine as a white crystalline solid with a melting point of 241-243°C.
Applications De Recherche Scientifique
1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has been studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. 1-Phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
Formule moléculaire |
C25H35N3O3 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
1-phenyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C25H35N3O3/c1-29-23-10-9-20(24(30-2)25(23)31-3)19-26-13-11-22(12-14-26)28-17-15-27(16-18-28)21-7-5-4-6-8-21/h4-10,22H,11-19H2,1-3H3 |
Clé InChI |
VUABBSXKLYRHFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
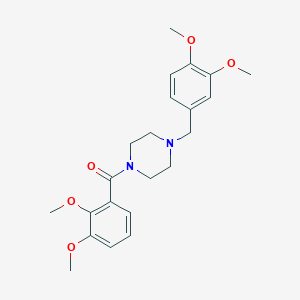

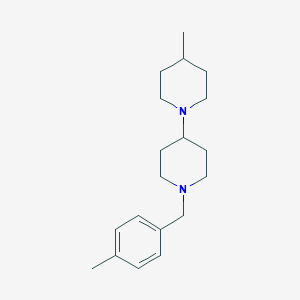
![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
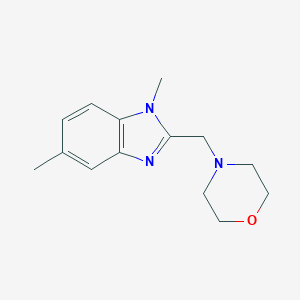
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
